
7-Chloro-6-methoxyquinoxalin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-6-methoxyquinoxalin-2(1H)-one is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the chloro and methoxy substituents on the quinoxaline ring enhances its chemical reactivity and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-6-methoxyquinoxalin-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-3-nitroaniline with methoxyacetyl chloride, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete cyclization and formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for further applications.
Analyse Chemischer Reaktionen
Types of Reactions
7-Chloro-6-methoxyquinoxalin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.
Reduction: Reduction reactions can yield dihydroquinoxaline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, often in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Quinoxaline-2,3-dione derivatives.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for the treatment of bacterial infections and cancer.
Industry: Used in the development of novel materials and as a precursor for the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 7-chloro-6-methoxyquinoxalin-2(1H)-one involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes and disrupt cellular processes. For example, it may inhibit DNA synthesis in bacterial cells, leading to cell death. In cancer cells, it can induce apoptosis by activating specific signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Chloroquinoxalin-2(1H)-one: Lacks the methoxy group, which may affect its reactivity and biological activity.
6-Methoxyquinoxalin-2(1H)-one: Lacks the chloro group, which may influence its chemical properties.
Quinoxalin-2(1H)-one: The parent compound without any substituents, serving as a reference for comparing the effects of different substituents.
Uniqueness
7-Chloro-6-methoxyquinoxalin-2(1H)-one is unique due to the presence of both chloro and methoxy groups, which enhance its chemical reactivity and biological activity. These substituents can modulate the compound’s interaction with molecular targets, making it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
123342-17-6 |
|---|---|
Molekularformel |
C9H7ClN2O2 |
Molekulargewicht |
210.62 g/mol |
IUPAC-Name |
7-chloro-6-methoxy-1H-quinoxalin-2-one |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-8-3-6-7(2-5(8)10)12-9(13)4-11-6/h2-4H,1H3,(H,12,13) |
InChI-Schlüssel |
NBUVRDBKTVPTTA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2C(=C1)N=CC(=O)N2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


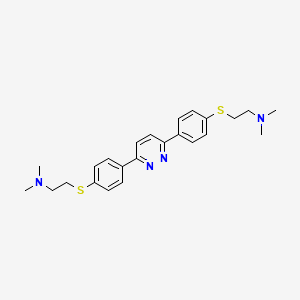
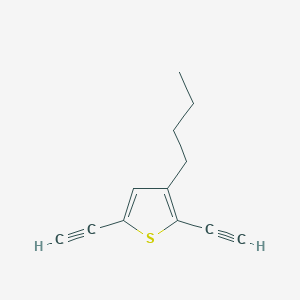
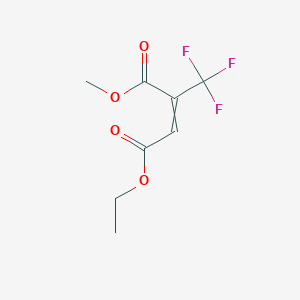
![2-[(3,5-Dibromo-2,4,6-trimethylphenoxy)methyl]oxirane](/img/structure/B14291585.png)

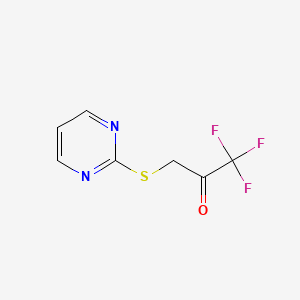
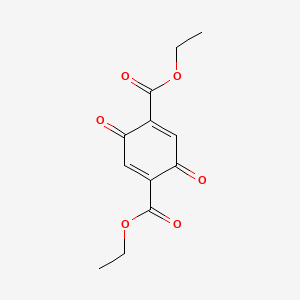
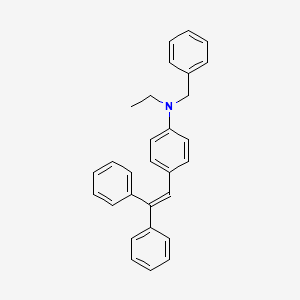
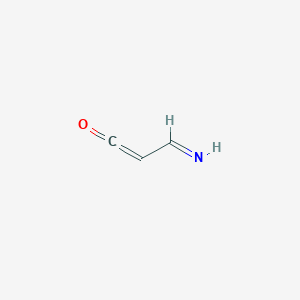

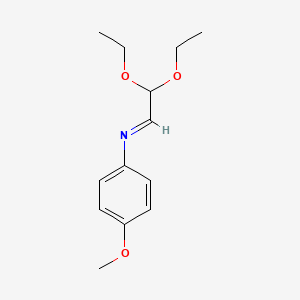
![S-[(2-Ethenylphenyl)methyl] ethanethioate](/img/structure/B14291640.png)
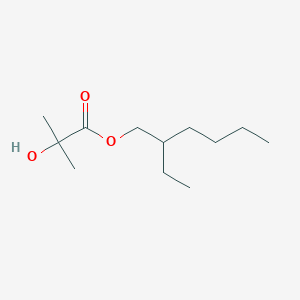
![1-[2-(4-Hydroxy-3-methoxyphenyl)ethyl]-1H-pyrrole-2,5-dione](/img/structure/B14291658.png)
